benzyl N-(2-chloropyridin-4-yl)carbamate
Description
Benzyl N-(2-chloropyridin-4-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a 2-chloropyridin-4-yl amine via a carbamate bridge. Carbamates are widely employed as protecting groups for amines in organic synthesis due to their stability under acidic and basic conditions and their selective deprotection via hydrogenolysis .
Properties
IUPAC Name |
benzyl N-(2-chloropyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-8-11(6-7-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRCGVJTASJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-chloropyridin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-chloropyridin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-chloropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Hydrolysis: Major products are 2-chloropyridin-4-amine and benzyl alcohol.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
Benzyl N-(2-chloropyridin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of benzyl N-(2-chloropyridin-4-yl)carbamate with two related compounds:
*Note: The molecular formula and weight for this compound are inferred based on structural similarity to other benzyl carbamates.
Key Observations:
- Substituent Effects : The 2-chloropyridine group in the target compound contrasts with the aliphatic piperidine in the hydrochloride derivative and the trifluoroethyl-modified urea in the third compound . Chlorine’s electron-withdrawing nature may reduce nucleophilicity compared to piperidine’s amine, impacting reactivity in coupling reactions.
- Solubility : The hydrochloride salt form of the piperidine derivative enhances aqueous solubility, whereas the free-base chloropyridine compound likely has lower solubility .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | CHCl | 85% |
| Temperature | 0–5°C | Minimizes hydrolysis |
| Base | EtN | 90% efficiency |
Q. Table 2: Comparative Reactivity of Halogenated Analogs
| Compound | SAr Reactivity | logP |
|---|---|---|
| This compound | High | 2.5 |
| Benzyl N-(3-bromopyridin-4-yl)carbamate | Moderate | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
